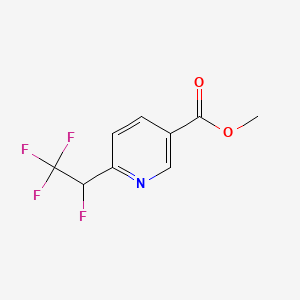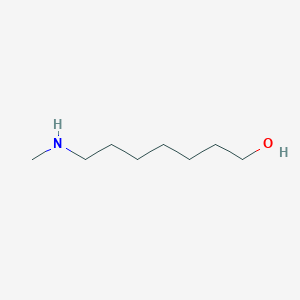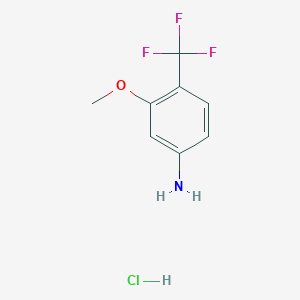![molecular formula C10H15IO2 B13461126 Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B13461126.png)
Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{3-iodobicyclo[111]pentan-1-yl}propanoate is a chemical compound characterized by the presence of an ethyl ester group and a bicyclo[111]pentane core with an iodine atom attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate typically involves the reaction of propellane with ethyl 3-bromopropanoate in the presence of iodine. The reaction proceeds through a radical mechanism, where the propellane reacts with the iodine to form the iodinated bicyclo[1.1.1]pentane intermediate, which then reacts with ethyl 3-bromopropanoate to form the final product.
Industrial Production Methods
This approach allows for the efficient production of the compound in larger quantities by maintaining optimal reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydride.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential as a bioisostere, mimicking the properties of other biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane core provides rigidity and stability, while the iodine atom and ester group allow for further functionalization and interaction with biological targets. The compound can engage in various molecular pathways, depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate: Similar structure with an acetate group instead of a propanoate group.
1-{3-iodobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride: Contains an amine group instead of an ester group.
2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid: Contains a carboxylic acid group instead of an ester group
Uniqueness
Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate is unique due to its specific combination of the bicyclo[1.1.1]pentane core, iodine atom, and ethyl ester group. This combination provides a balance of stability, reactivity, and functionalization potential, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H15IO2 |
|---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
ethyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propanoate |
InChI |
InChI=1S/C10H15IO2/c1-2-13-8(12)3-4-9-5-10(11,6-9)7-9/h2-7H2,1H3 |
InChI Key |
QIEGPYXMPBZGNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC12CC(C1)(C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol](/img/structure/B13461046.png)


![1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461078.png)



![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}aceticacid](/img/structure/B13461086.png)
![2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride](/img/structure/B13461088.png)

amine hydrochloride](/img/structure/B13461101.png)
![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B13461117.png)
![1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene](/img/structure/B13461121.png)

